1-(2,6-Dihydroxycyclohexyl)ethan-1-one
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Overview
Description
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexane ring substituted with two hydroxyl groups at the 2 and 6 positions and an ethanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one typically involves the hydroxylation of cyclohexanone derivatives. One common method is the catalytic hydrogenation of 1,4-cyclohexanedione followed by selective hydroxylation at the 2 and 6 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where cyclohexanone is subjected to hydroxylation using suitable oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Cyclohexane-1,2,6-trione or cyclohexane-1,2,6-tricarboxylic acid.
Reduction: 1-(2,6-Dihydroxycyclohexyl)ethanol.
Substitution: 1-(2,6-Dialkoxycyclohexyl)ethan-1-one or 1-(2,6-Diacetoxycyclohexyl)ethan-1-one.
Scientific Research Applications
1-(2,6-Dihydroxycyclohexyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethan-1-one: Differing by the substitution of fluorine atoms instead of hydroxyl groups, this compound exhibits distinct reactivity and applications.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Contains a benzodioxin ring, leading to different chemical properties and uses.
Uniqueness: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one is unique due to its dual hydroxyl and ethanone functionalities, which confer a combination of reactivity and stability. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
CAS No. |
70433-50-0 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2,6-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3 |
InChI Key |
PSHSTSCQHLHSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CCCC1O)O |
Origin of Product |
United States |
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